H-DL-Leu-Obzl p-tosylate
Description
Significance of Amino Acid Derivatives as Chirality Sources and Building Blocks in Organic Synthesis
Amino acids, the fundamental constituents of proteins, are inherently chiral molecules (with the exception of glycine). This intrinsic chirality makes them invaluable starting materials, or "chiral building blocks," in asymmetric synthesis—the branch of chemistry focused on the selective production of one enantiomer of a chiral molecule. acs.org The ability to introduce a specific stereocenter into a target molecule is critical in medicinal chemistry and materials science, as the biological activity and physical properties of a compound are often dictated by its three-dimensional structure. mdpi.com Amino acid derivatives, such as H-DL-Leu-Obzl p-tosylate, provide a readily available and cost-effective source of chirality, enabling chemists to construct complex, stereochemically defined molecules with a wide range of applications.
Role of Leucine (B10760876) Benzyl (B1604629) Ester p-Tosylate (this compound) as a Versatile Precursor
This compound, a derivative of the amino acid leucine, exemplifies the versatility of amino acid esters in synthesis. cymitquimica.com The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L enantiomers of leucine. The benzyl ester protects the carboxylic acid, while the tosylate salt of the primary amine provides stability and enhances solubility in non-polar solvents. cymitquimica.com This particular compound serves as a key precursor in various synthetic transformations. In peptide synthesis, the benzyl ester can be selectively removed under mild hydrogenolysis conditions after peptide bond formation. Furthermore, the isobutyl side chain of the leucine residue offers a non-polar, sterically bulky group that can influence the conformation and binding properties of the final peptide or molecule.
The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This involves reacting DL-leucine with benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as both a catalyst and the salt-forming agent. researchgate.netnih.gov The water generated during the reaction is often removed azeotropically to drive the equilibrium towards the product. researchgate.netnih.gov
Overview of Contemporary Research Paradigms Involving this compound
Current research continues to leverage the unique properties of this compound and related compounds in innovative ways. In peptide chemistry, it remains a fundamental building block for the synthesis of bioactive peptides and peptidomimetics. smolecule.comunibo.itmdpi.com Researchers are exploring its use in the construction of novel peptide-based polymers and materials. acs.orgresearchgate.net
Beyond traditional peptide synthesis, this compound is employed in the development of new asymmetric synthetic methodologies. beilstein-journals.orgrsc.orgnih.gov The chiral information embedded within the leucine scaffold is being harnessed to direct the stereochemical outcome of various chemical reactions, leading to the efficient synthesis of enantiomerically enriched compounds. For instance, derivatives of leucine are used in the synthesis of chiral auxiliaries and catalysts that can induce asymmetry in a wide range of chemical transformations. beilstein-journals.org Recent studies have also focused on developing more environmentally friendly or "green" methods for the synthesis of amino acid benzyl esters, avoiding hazardous solvents. nih.gov
The compound's utility is further highlighted in its application for creating complex natural products and their analogs. For example, leucine and its derivatives are integral components of many biologically active natural products, and the ability to incorporate them efficiently using precursors like this compound is crucial for their total synthesis and the exploration of their structure-activity relationships. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
benzyl 2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGHKVYLQBJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513205 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200123-51-9 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Applications of H Dl Leu Obzl P Tosylate in Peptide and Amide Bond Formation
Utilization in Solution-Phase Peptide Synthesis Methodologies
In solution-phase peptide synthesis (LPPS), H-DL-Leu-Obzl p-tosylate functions as the C-terminal component to which an N-terminally protected amino acid or peptide segment is coupled. The tosylate salt of the amino group is neutralized in situ with a non-nucleophilic base to allow the peptide bond-forming reaction to proceed.
Evaluation of Coupling Reagents and Their Efficiency
The success of peptide synthesis hinges on the efficient formation of the amide bond, a reaction facilitated by coupling reagents that activate the carboxylic acid of the incoming N-protected amino acid. bachem.com The choice of reagent is critical to maximize yield and minimize side reactions, particularly racemization. uni-kiel.de Over the years, numerous reagents have been developed, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comresearchgate.net
Carbodiimides, such as Dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are cost-effective and widely used. uni-kiel.depeptide.com They activate the carboxyl group to form a reactive O-acylisourea intermediate. uni-kiel.de However, to enhance reaction rates and suppress racemization, they are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). uni-kiel.deacs.org
Onium salts, including phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU, COMU) types, are highly efficient for in-situ activation, even with sterically hindered amino acids. bachem.comuni-kiel.de These reagents often incorporate an HOBt or HOAt moiety within their structure. bachem.com Reagents based on HOAt, like HATU, are generally more reactive due to the electronic properties of the leaving group and are particularly effective for challenging couplings. bachem.comluxembourg-bio.com More recent developments include reagents based on OxymaPure, such as COMU, which offer high efficiency comparable to HATU while avoiding the potentially explosive nature of benzotriazole-based compounds. bachem.comacs.org
The general efficiency of these reagents is influenced by the leaving group they generate, with a typical reactivity order of OAt > Oxyma > OBt. acs.org
Table 1: Comparison of Common Coupling Reagents for Solution-Phase Synthesis
| Reagent Class | Examples | Mechanism/Key Features | General Efficiency & Use Case |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate. Requires an additive (e.g., HOBt, HOAt) to suppress racemization and improve efficiency. uni-kiel.depeptide.com | Standard, cost-effective couplings. DIC is preferred when the urea (B33335) byproduct needs to remain soluble. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Forms activated OBt or OAt esters in situ. Generally gives clean reactions without guanidinylation side products. bachem.com | Excellent for routine and difficult couplings, including fragment condensation and cyclization. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Forms activated esters in situ. Highly efficient but can cause guanidinylation of the N-terminal amine as a side reaction. bachem.com | HATU is extremely efficient for difficult sequences and N-methyl amino acids. bachem.com COMU is a safer, highly effective alternative. bachem.comacs.org |
Strategic Application in Segment Condensation Approaches
Segment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized independently and then coupled together to form a larger polypeptide. nih.govresearchgate.net This approach can be more efficient for producing large proteins than linear, one-by-one amino acid addition.
In this context, this compound can serve as the C-terminal residue of an N-terminally protected peptide segment. For instance, a protected tripeptide acid, Z-Gly-Phe-Gly-OH, could be activated and coupled to this compound to form the protected tetrapeptide Z-Gly-Phe-Gly-DL-Leu-OBzl. Subsequently, the benzyl (B1604629) (Bzl) ester can be selectively removed via catalytic hydrogenation to yield a new, larger peptide acid, which can then be used for further fragment coupling. bachem.com
A significant challenge in segment condensation is the high risk of racemization at the C-terminal residue of the activated peptide fragment. uni-kiel.de The choice of coupling method is therefore paramount. The azide (B81097) method, though classic, is known for low racemization. Modern high-efficiency reagents like HATU or PyAOP, especially when used with additives like HOAt, are also employed, but conditions must be carefully optimized. The use of the DL-racemic form of leucine (B10760876) in this compound will inherently result in a mixture of diastereomeric peptides, which would require purification and characterization.
Integration into Solid-Phase Peptide Synthesis Protocols
While this compound is a pre-protected building block primarily for solution-phase work, the principles governing its protecting groups are directly relevant to Solid-Phase Peptide Synthesis (SPPS). In SPPS, the C-terminal amino acid is anchored to a polymer resin, and the peptide chain is elongated. mdpi.com
Development of Linkers and Cleavage Conditions
When synthesizing a peptide on a solid support that will have leucine at its C-terminus, the choice of linker is crucial as it determines the conditions for the final cleavage and the chemical nature of the C-terminus (e.g., acid or amide). biosynth.com
Wang/HMPA-type Linkers : These are benzyl alcohol-based linkers used for synthesizing peptide acids. sigmaaldrich.com Cleavage is typically achieved with a high concentration of TFA (e.g., 95%), often mixed with scavengers to prevent side reactions. This simultaneously removes most common acid-labile side-chain protecting groups (like tBu, Trt, Pbf).
2-Chlorotrityl (2-Cl-Trt) Linker : This highly acid-sensitive linker is ideal for producing fully protected peptide fragments. sigmaaldrich.com The first amino acid can be loaded under mild conditions without risk of racemization. The final peptide can be cleaved with very dilute acid (e.g., 1% TFA in DCM), leaving all side-chain protecting groups intact. biosynth.com This linker also helps suppress diketopiperazine formation, a common side reaction. sigmaaldrich.com
Safety-Catch Linkers : These advanced linkers are stable to both acidic and basic conditions used during synthesis but can be "activated" by a specific chemical reaction to become labile for cleavage. nih.govsemanticscholar.org For example, a sulfinyl-based linker is stable during Fmoc-SPPS but can be oxidized to a sulfone, which then becomes cleavable under basic conditions. mdpi.com The Safety-Catch Acid-Labile (SCAL) linker is stable to standard conditions but can be activated by reduction, after which it becomes acid-labile, allowing cleavage with TFA. semanticscholar.orgiris-biotech.de This high degree of orthogonality allows for complex synthetic strategies. nih.gov
Table 3: Common Linkers for SPPS and Corresponding Cleavage Conditions
| Linker Type | Example | Cleavage Conditions | C-Terminal Product | Key Features |
|---|---|---|---|---|
| Benzyl Alcohol | Wang Resin | 95% TFA / Scavengers | Carboxylic Acid | Standard for Fmoc-SPPS to produce peptide acids. sigmaaldrich.com |
| Trityl | 2-Chlorotrityl Resin | Dilute TFA (e.g., 1-5%) or Acetic Acid | Carboxylic Acid | Mild cleavage allows for protected fragments; suppresses racemization and DKP formation. biosynth.comsigmaaldrich.com |
| Amide-forming | Rink Amide Resin | 95% TFA / Scavengers | Carboxamide | Standard for producing C-terminal peptide amides. sigmaaldrich.com |
| Safety-Catch | SCAL Resin | 1. Reduction (e.g., PPh₃/SiCl₄) 2. TFA semanticscholar.orgiris-biotech.de | Carboxamide | Highly orthogonal; compatible with Fmoc, Boc, and Alloc strategies. nih.goviris-biotech.de |
Synthesis of Complex Peptide Architectures and Peptidomimetics
The incorporation of non-standard elements is crucial for developing peptides with enhanced therapeutic properties, such as improved stability, receptor affinity, or cell permeability. This compound, by providing a source of both L- and D-leucine, is a direct entry point into the synthesis of such complex structures. smolecule.com
The presence of a D-amino acid in a peptide sequence can induce specific secondary structures, like β-turns, and significantly increases resistance to degradation by proteases, which are stereospecific for L-amino acids. The synthesis of a peptide using the racemic this compound would generate a pair of diastereomers, which could be separated chromatographically and evaluated individually for their biological activity.
Furthermore, leucine derivatives are often involved in the design of peptidomimetics, where the peptide backbone is altered to improve drug-like properties. wiley-vch.de For example, a dipeptide sequence containing leucine might be replaced with a non-peptidic scaffold, such as a piperazinone, that mimics the spatial orientation of the crucial side chains. This compound can serve as a starting material or a reference compound in the development of these mimetic structures.
It can also be used in the synthesis of linear precursors for cyclic peptides. uniupo.it After the linear sequence is assembled, the N-terminal protecting group and the C-terminal benzyl ester are removed, and the resulting free ends are joined through an intramolecular amide bond formation, a reaction often promoted by high-dilution conditions and efficient coupling reagents.
Incorporation of Racemic Leucine Residues and Their Stereochemical Implications
The use of optically pure amino acids is standard in solid-phase peptide synthesis (SPPS) to produce a single, stereochemically defined product. However, the deliberate introduction of racemic amino acids, such as this compound, allows for the synthesis of stereorandomized (sr) peptides. This approach generates a complex mixture of diastereomers, which can be a powerful tool for investigating peptide bioactivity. nih.gov
When a racemic mixture of an amino acid is used at a single position in a peptide chain, it results in two diastereomers. If racemic building blocks are used at 'n' positions, it can generate up to 2n different stereoisomers. Despite this complexity, studies have shown that SPPS using racemic amino acids can yield products with a single HPLC peak and a single mass, representing the entire library of stereoisomers. nih.gov
The stereochemical implications are significant. For instance, in the study of antimicrobial peptides (AMPs), stereorandomization can help differentiate the mechanisms of action. Research has shown that for some α-helical amphiphilic AMPs, stereorandomization completely abolishes their membrane-disruptive activity while preserving their ability to inhibit biofilm formation. This suggests that a specific folded conformation (dependent on stereochemistry) is crucial for membrane disruption, but not for the antibiofilm effect, which may rely on a more disordered state. nih.gov Conversely, for other structures like antimicrobial peptide dendrimers, stereorandomization was found to preserve antibacterial and membrane-disruptive effects but reduce toxicity to human cells, thereby improving the therapeutic index. nih.gov
The incorporation of DL-leucine residues using this compound can thus be a deliberate strategy to:
Explore the conformational requirements for biological activity.
Potentially reduce cytotoxicity while retaining desired functions.
Develop peptide mixtures with novel therapeutic properties.
| Finding | Implication for Peptide Function | Reference |
| Stereorandomization of α-helical AMPs | Abolished membrane disruption but preserved antibiofilm effect. | nih.gov |
| Stereorandomization of AMP dendrimers | Preserved antibacterial activity but reduced hemolysis and cytotoxicity. | nih.gov |
| Stereorandomization of Polymyxin B | Preserved antibacterial activity while eliminating membrane disruption. | nih.gov |
Facilitation of Unnatural Amino Acid Inclusion in Peptide Chains
The incorporation of unnatural amino acids (Uaas) is a key strategy for modifying the properties of peptides, such as stability, conformation, and biological activity. beilstein-journals.orgnih.gov this compound can facilitate this process, not by being the unnatural residue itself, but by virtue of its chemical properties that are advantageous in certain synthetic methodologies.
The benzyl ester (OBzl) group plays a crucial role, particularly in enzyme-catalyzed peptide synthesis. It has been shown to enhance the substrate affinity for enzymes like papain. acs.orgnih.gov This enhanced affinity can be critical when trying to incorporate a Uaa that may be a poor substrate for the enzyme. By using a highly reactive N-terminal amino acid ester like a benzyl ester, the initial acyl-enzyme intermediate formation is more efficient, which can then be followed by aminolysis with the incoming Uaa, driving the reaction forward.
Furthermore, the tosylate (p-tosylate) salt form of the amino acid ester improves its solubility in various organic solvents and enhances its stability, making it a more reliable and easier-to-handle reagent in synthetic protocols. cymitquimica.com While genetic code expansion is a powerful tool for incorporating Uaas in vivo, nih.gov chemical synthesis remains essential for creating peptides with multiple or complex Uaas. In these chemical syntheses, whether in solution or on a solid phase, the reactivity and handling characteristics of the building blocks are paramount. The properties of this compound make it a valuable component in synthetic strategies aimed at incorporating other, more exotic Uaas into a peptide sequence.
Chemoenzymatic Copolymerization Studies Utilizing Amino Acid Esters
Chemoenzymatic polymerization is a powerful method for synthesizing polypeptides under mild, aqueous conditions, utilizing proteases to catalyze amide bond formation. sci-hub.ru The choice of amino acid ester is critical to the success of this method, as it directly influences the reaction efficiency. nih.govmdpi.com The benzyl ester group of this compound offers significant advantages in this context.
Research on papain-catalyzed polymerization has demonstrated that the nature of the ester group dramatically affects polymerization efficiency. acs.orgnih.gov The chemoenzymatic process involves two main steps: the formation of an acyl-intermediate complex between the enzyme and the monomer's ester group, followed by deacylation by another monomer to form a peptide bond. nih.gov
Studies comparing different ester groups (methyl, ethyl, benzyl, tert-butyl) of alanine (B10760859) and glycine (B1666218) found that the benzyl ester (OBzl) significantly enhanced the catalytic efficiency. acs.org This enhancement allows for polymerization even at lower enzyme concentrations or with amino acids that typically have a low affinity for the enzyme, such as glycine. acs.org Crucially, the benzyl ester allowed papain to polymerize alanine and glycine at rates proportional to their feed ratio, achieving an ideal copolymerization, which was not possible with ethyl esters due to the enzyme's much higher affinity for alanine. nih.gov
The use of amino acid benzyl esters like this compound can therefore:
Broaden the range of amino acids (including D-isomers from the racemic mixture) that can be copolymerized.
Allow for better control over the composition of the resulting copolypeptide.
Increase the degree of polymerization compared to other ester groups.
| Ester Group | Monomer | Enzyme | Key Finding | Reference |
| Benzyl (OBzl) | Ala-OBzl, Gly-OBzl | Papain | Enhanced catalytic efficiency; enabled ideal copolymerization of Ala and Gly. | acs.orgnih.gov |
| Ethyl (OEt) | Ala-OEt, Gly-OEt | Papain | Glycine content in the copolymer was lower than the feed ratio due to lower enzyme affinity. | acs.org |
| Methyl (OMe) | Ala-OMe | Papain | Exhibited low reactivity compared to ethyl and benzyl esters. | acs.org |
Case Studies in the Total Synthesis of Biologically Relevant Peptides and Natural Products (e.g., Grassystatin G Analogs)
The grassystatins are a family of statine-containing linear peptides isolated from marine cyanobacteria. rsc.orgrsc.org These natural products are potent inhibitors of aspartic proteases. Grassystatins A-F show selectivity for cathepsin E, while the more recently discovered Grassystatin G is a selective inhibitor of cathepsin D, an enzyme implicated in breast cancer progression. rsc.orgrsc.org
The structure of Grassystatin G was determined to be Hiva-Leu-NMe-Leu-Sta-NMe-Phe-Pro-OMe, where Hiva is hydroxyisovaleric acid and Sta is the key pharmacophore, statine (B554654) (4-amino-3-hydroxy-6-methylheptanoic acid). rsc.org The total synthesis of Grassystatin G was achieved using standard peptide coupling methods to confirm its structure and provide material for biological testing. rsc.org The reported synthesis used optically pure L-amino acids to match the natural product. rsc.org
While the natural product synthesis requires stereochemical purity, the use of this compound is a highly relevant strategy for the synthesis of analogs of Grassystatin G to probe structure-activity relationships (SAR). By replacing the L-leucine residue with a DL-leucine mixture, a pair of diastereomeric analogs could be synthesized.
Hypothetical Application in Analog Synthesis:
Objective: To understand the importance of the stereochemistry of the leucine residue for cathepsin D inhibition.
Strategy: Synthesize two versions of a Grassystatin G analog: one with L-leucine and one incorporating a racemic mixture via this compound.
Analysis: The resulting mixture of diastereomers could be tested directly for biological activity or separated by chiral chromatography. Comparing the inhibitory activity of the L-Leu, D-Leu, and mixed stereoisomer analogs against cathepsin D would provide crucial insight into the stringency of the enzyme's binding pocket for this part of the peptide. This approach mirrors the stereorandomization studies that have successfully decoupled different biological activities of antimicrobial peptides. nih.gov
This case illustrates how a simple racemic building block like this compound can be a powerful tool in medicinal chemistry, not for replicating a natural product, but for exploring its chemical space to design improved therapeutic agents.
| Compound | Key Structural Features | Primary Biological Target | Reference |
| Grassystatin A/B | N,N-diMe-Phe/Val at N-terminus, polar residue (Asn) near statine | Cathepsin E | rsc.orgresearchgate.net |
| Grassystatin G | Shorter chain, hydrophobic residue (Val) adjacent to statine (in some analogs), N-Me-L-Phe | Cathepsin D | rsc.orgrsc.org |
| Pepstatin A | Classic statine-containing protease inhibitor | General Aspartic Proteases | researchgate.net |
Mechanistic Investigations and Stereochemical Control in Reactions Mediated by H Dl Leu Obzl P Tosylate
Elucidation of Racemization Pathways during Peptide Bond Formation
A paramount challenge in peptide synthesis is the preservation of the defined stereochemistry of the constituent α-amino acids. thieme-connect.de The process of forming a peptide bond requires the activation of a carboxyl group, which inadvertently increases the acidity of the α-proton. thieme-connect.de This heightened acidity makes the α-carbon susceptible to proton abstraction, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization or epimerization. thieme-connect.de
This stereomutation is almost exclusively observed during the amide-bond-formation step. thieme-connect.de A primary pathway for this loss of stereochemical integrity, especially for N-acyl amino acids, is through the formation of a 2-alkyl-5(4H)-oxazolone (azlactone). nih.govspbu.ru These intermediates are prone to tautomerize to a hydroxy-oxazole, an aromatic and achiral species, which leads to extensive racemization upon reaction with a nucleophile. nih.gov Even Nα-alkoxycarbonyl-protected amino acids (like those protected with Fmoc or Cbz) can form corresponding 2-alkoxy-5(4H)-oxazolones, though these are generally more chirally stable than their 2-alkyl counterparts. nih.govspbu.ru
The choice of coupling reagent to activate the carboxylic acid component is a critical determinant of the extent of racemization. thieme-connect.de The rate of the coupling reaction is in direct competition with the rate of racemization; a fast coupling reaction minimizes the lifetime of the activated intermediate, thereby reducing the opportunity for racemization to occur. thieme-connect.de
Different activation methods exhibit varying propensities for inducing racemization:
Acyl Azides : This early method of peptide bond formation is remarkably resistant to epimerization. thieme-connect.de It is proposed that the activated intermediate can coordinate the incoming nucleophile, which dramatically increases the rate of amide bond formation and outcompetes the racemization pathway. thieme-connect.denih.gov
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are powerful activators but can lead to significant racemization if used alone. thieme-connect.debachem.com They are almost always used in conjunction with additives to mitigate this issue. bachem.com The initially formed O-acylisourea is highly reactive and can rearrange to an inactive N-acylurea or form an oxazolone (B7731731), which is a direct precursor to racemization. acs.org
Mixed Carboxylic-Carbonic Anhydrides : This method's stereochemical outcome is highly dependent on the reaction conditions. The choice of chloroformate, tertiary amine, and solvent all play crucial roles. cdnsciencepub.com For instance, using menthyl chloroformate instead of isobutyl chloroformate has been shown to reduce racemization by half. cdnsciencepub.com
Onium Salts : Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) convert the carboxylic acid into a benzotriazolyl ester (-OBt ester), which is highly reactive and less prone to racemization. bachem.comthieme-connect.de While effective, BOP generates the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), limiting its use. bachem.com
Modern Reagents : Newer classes of coupling reagents have been developed to be inherently "racemization-free." Ynamides, for example, operate under near-neutral conditions, which eliminates the possibility of base-induced racemization without requiring additives. rsc.org Similarly, the combination of propanephosphonic acid anhydride (B1165640) (T3P) with pyridine (B92270) is a mild system that provides high yields with very low epimerization, even for racemization-prone substrates. researchgate.net
Comparison of Activation Methods and Racemization Risk| Activation Method | Typical Reagent(s) | General Racemization Risk | Key Considerations |
|---|---|---|---|
| Acyl Azides | Diphenylphosphoryl azide (B81097) (DPPA), NaN3 | Low | Resistant to racemization due to rapid coupling. thieme-connect.denih.gov |
| Carbodiimides | DCC, EDC | High (without additives) | Requires additives like HOBt or OxymaPure to suppress racemization. bachem.comacs.org |
| Mixed Anhydrides | Isobutyl chloroformate | Variable | Highly dependent on base, solvent, and temperature. cdnsciencepub.com |
| Onium Salts | BOP, TBTU, HBTU | Low | Efficient, but BOP produces a carcinogenic byproduct. bachem.com |
| Modern Reagents | T3P, Ynamides | Very Low | Designed for epimerization-free coupling under mild conditions. rsc.orgresearchgate.net |
Beyond the primary coupling agent, the reaction environment, dictated by solvents and additives, is instrumental in controlling racemization. cdnsciencepub.comrsc.org
Solvents: The polarity and nature of the solvent can have a profound impact. For mixed anhydride couplings, tetrahydrofuran (B95107) (THF) has been identified as a superior solvent for minimizing racemization compared to halogen-containing solvents like dichloromethane (B109758) (DCM). cdnsciencepub.com In contrast, for couplings mediated by onium salts or carbodiimides, polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are standard. bachem.com The use of aqueous solvent systems has also been explored with certain modern reagents, which can drastically reduce reaction times while maintaining stereochemical integrity. rsc.org
Additives: The most common strategy to combat racemization in carbodiimide-mediated couplings is the inclusion of an additive. bachem.com
1-Hydroxybenzotriazole (B26582) (HOBt): For decades, HOBt has been the benchmark additive. acs.org It reacts with the highly reactive O-acylisourea intermediate to form an HOBt active ester in situ. This active ester is more stable than the O-acylisourea, which prevents the formation of the inactive N-acylurea, and is less prone to racemization via the oxazolone pathway. acs.org
1-Hydroxy-7-azabenzotriazole (B21763) (HOAt): This derivative of HOBt often provides superior results, further accelerating coupling and suppressing racemization. thieme-connect.de It is postulated that the pyridine nitrogen in HOAt can coordinate the incoming amine nucleophile, increasing the rate of the desired amide bond formation. thieme-connect.de
Oxime-based Additives: Due to the potentially explosive nature of HOBt and HOAt, safer alternatives have been developed. Ethyl cyanohydroxyiminoacetate (OxymaPure) has emerged as a highly effective, non-explosive additive that performs as well as, or better than, HOBt in minimizing racemization. acs.org
Bases: The choice of base, often required to neutralize amine salts like H-DL-Leu-Obzl p-tosylate, is critical. Hindered or weaker bases are preferred. N-methylmorpholine (NMM) and N-methylpiperidine (NMPip) are generally better choices than stronger, more sterically accessible bases like triethylamine (B128534) (TEA), which can promote racemization. cdnsciencepub.com The combination of N-methylpiperidine with dichloromethane is considered optimal for minimizing urethane (B1682113) side-product formation in mixed anhydride couplings, while N-methylmorpholine in THF is also a good system. cdnsciencepub.com
Influence of Activation Methods on Stereochemical Integrity
Mechanistic Studies of Nucleophilic Attack and Leaving Group Departure
In the context of peptide synthesis, the primary amine of this compound (after neutralization) acts as a nucleophile. It attacks the electrophilic carbonyl carbon of an activated carboxylic acid. The efficiency of this step is governed by the nature of the activated species and its leaving group.
The mechanism of nucleophilic attack often proceeds through a tetrahedral intermediate. nih.gov The rate of this attack and the subsequent collapse of the intermediate to form the stable amide bond are crucial. As discussed, additives like HOAt are believed to enhance this rate by coordinating the incoming amine, positioning it for a more effective nucleophilic attack. thieme-connect.de
The p-toluenesulfonate (tosylate) anion in this compound serves as the counter-ion to the ammonium (B1175870) group. However, the tosylate group itself is an excellent leaving group in nucleophilic substitution reactions. smolecule.com While not its primary role in peptide coupling, this reactivity could be exploited in other synthetic transformations on the leucine (B10760876) backbone.
Mechanistic studies on related systems have used techniques like NMR spectroscopy to identify and characterize reaction intermediates, such as the bicyclic hemiorthoesters formed during the non-enzymatic activation of certain prodrugs. nih.gov These studies confirm that reaction pathways can involve complex intramolecular nucleophilic attacks that precede the final release of the active molecule. nih.gov
Chirality Transfer and Diastereoselective Control in Derivatization Reactions
The chiral center in the leucine moiety of this compound can be used to influence the stereochemical outcome of reactions at other parts of the molecule, a process known as chirality transfer or diastereoselective control. This is a powerful strategy for synthesizing non-proteinogenic amino acids and complex chiral molecules.
C–H functionalization has emerged as a potent tool for the direct derivatization of amino acid backbones. For example, palladium-catalyzed C–H activation has been used for the stereoselective indolylation of the β-C-H bond of leucine derivatives. acs.org In such reactions, the existing stereocenter, often in conjunction with a directing group, controls the facial selectivity of the catalyst, leading to the formation of one diastereomer in preference to the other.
The synthesis of α-amino esters with high enantiomeric purity can also be achieved through the asymmetric N–H insertion reactions of α-carbonyl sulfoxonium ylides, which are stable surrogates for diazo compounds. researchgate.netrsc.org In these organocatalytic reactions, a chiral phosphoric acid catalyst creates a chiral environment that dictates the stereochemistry of the newly formed C–N bond, leading to excellent enantiocontrol. researchgate.netrsc.org
The following table summarizes examples of derivatization reactions on amino acid derivatives where stereocontrol is a key objective.
Examples of Diastereoselective Derivatization of Amino Acid Scaffolds| Reaction Type | Substrate Example | Catalyst/Reagent | Product | Stereochemical Outcome |
|---|---|---|---|---|
| β-C(sp3)–H Arylation | Azlactone of Leucine | Pd(OAc)2 / Ligand | β-Aryl-leucine derivative | Diastereoselective control achieved. acs.org |
| C5-Arylation of Histidine | Ac-His(Bn)-OMe | Pd Catalyst / Aryl Iodide | C5-Aryl-histidine derivative | Selective arylation at the more nucleophilic C-5 position. acs.org |
| Asymmetric N-H Insertion | α-Carbonyl Sulfoxonium Ylide + Aniline | Chiral Phosphoric Acid | α-Aryl Glycine (B1666218) Ester | Excellent enantiocontrol (up to 95% ee). rsc.org |
| α-Arylation | N-Aryl Glycine Ester + Ketone | Cu(OAc)2 / Pyrrolidine | Quaternary α-amino acid derivative | Coupling of enolates with glycine esters. acs.org |
Analytical and Spectroscopic Methodologies for the Characterization and Research on H Dl Leu Obzl P Tosylate
Chromatographic Techniques for Purity Assessment and Diastereomeric Separation
Chromatographic methods are indispensable for evaluating the purity of H-DL-Leu-Obzl p-tosylate and for separating its diastereomeric components.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of amino acid esters like this compound. ruifuchemical.com This method is highly valued for its ability to separate, identify, and quantify components in a mixture. For instance, the purity of L-Leucine Benzyl (B1604629) Ester p-Toluenesulfonate Salt is often cited as greater than 99.0% as determined by HPLC. ruifuchemical.com
In the broader context of amino acid analysis, HPLC is frequently used to separate stereoisomers. jst.go.jp For example, after derivatization with a chiral labeling reagent, HPLC can effectively separate DL-amino acids. jst.go.jp Reversed-phase HPLC (RP-HPLC) is a common mode used for peptide and amino acid derivative separations, capitalizing on differences in hydrophobicity. nih.gov The separation of diastereomeric dipeptides, which can be formed from compounds like this compound, has been successfully achieved using amino acid analyzers, a form of ion-exchange chromatography. oup.com Furthermore, HPLC coupled with UV detection is a preferred method for the quantification of impurities, including p-toluenesulfonates, in pharmaceutical ingredients. thermofisher.com
Table 1: HPLC Analysis Parameters for Related Compounds
| Parameter | Value/Condition | Reference |
|---|---|---|
| Column | COSMOSIL 3C18-AR-II (3.0 mm I.D. × 150 mm, 3 µm) | jst.go.jp |
| Mobile Phase | Gradient of acetonitrile (B52724) in water with 0.1% formic acid | jst.go.jp |
| Flow Rate | 0.4 mL/min | jst.go.jp |
| Temperature | 40 °C | jst.go.jp |
| Detection | Mass Spectrometry (MS) | jst.go.jp |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for monitoring the progress of chemical reactions, such as the synthesis of amino acid esters. umich.edulibretexts.orgresearchgate.net It allows for the qualitative assessment of a reaction by separating the components of the reaction mixture on a stationary phase, typically silica (B1680970) gel. umich.eduoperachem.com
In the context of amino acid esters, TLC can be used to track the conversion of the starting amino acid to the ester product. nih.gov For instance, the completion of the esterification of an amino acid can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. nih.gov Visualization of the spots is often achieved using a ninhydrin (B49086) solution, which reacts with the primary amine group of the amino acid and its ester to produce a colored product. operachem.com However, it has been noted that amino acid esters can sometimes undergo partial hydrolysis back to the amino acid on the silica gel plate during migration, which can complicate analysis. chromforum.org Despite this, TLC remains a valuable technique for real-time analysis of reactions, including peptide esterifications. thieme.de
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively. researchgate.net
For the leucine (B10760876) benzyl ester portion, ¹H NMR spectra would show characteristic signals for the isobutyl group of leucine, the alpha-proton adjacent to the amino and ester groups, and the aromatic protons of the benzyl group. researchgate.net Similarly, the p-tosylate counter-ion would exhibit distinct signals for the methyl group and the aromatic protons on the toluene (B28343) ring. researchgate.net For comparison, in the related compound L-phenylalanyl-L-leucine benzyl ester hydrochloride, the benzyl ester protons (Ar-CH₂-O-) appear as a multiplet around 5.105–5.168 ppm, and the aromatic protons of the benzyl and phenyl groups appear as a multiplet between 7.24 and 7.389 ppm in DMSO-d₆. tandfonline.com
Table 2: Representative ¹H NMR Chemical Shifts for Related Leucine Ester Derivatives
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Reference |
|---|---|---|---|
| Ar-H (benzyl & phenyl) | 7.24 - 7.389 | m | tandfonline.com |
| Ar-CH₂-O- | 5.105 - 5.168 | m | tandfonline.com |
| Leucine α-CH | 4.36 - 4.398 | m | tandfonline.com |
| Leucine γ-CH | 1.674 - 1.72 | m | tandfonline.com |
| Leucine β-CH₂ | 1.526 - 1.678 | m | tandfonline.com |
Note: Data is for L-phenylalanyl-L-leucine benzyl ester hydrochloride in DMSO-d₆ and serves as an illustrative example.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF)
Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for amino acid esters, which typically generates protonated molecular ions [M+H]⁺. tandfonline.comtandfonline.com This allows for the accurate determination of the molecular mass of the intact molecule. For instance, the ESI-MS spectrum of L-phenylalanyl-L-leucine benzyl ester showed a [M+H]⁺ peak at m/z 369.2. tandfonline.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for the analysis of peptides and amino acid derivatives. nih.govacs.org It is known for being a sensitive technique that can provide a peptide map and help in protein identification. libretexts.org MALDI-TOF/TOF tandem mass spectrometry can be used to induce fragmentation of the parent ion, providing structural information. nih.govacs.org The fragmentation patterns can help in sequencing peptides and identifying specific amino acids within a structure. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. spectroscopyonline.com
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
Amino Group (N-H): The N-H stretching vibrations of the primary amine salt (NH₃⁺) typically appear as a broad band in the range of 3300-2500 cm⁻¹. Sharper N-H stretching bands for free amines are found around 3300-3500 cm⁻¹. libretexts.org
Ester Carbonyl (C=O): A strong absorption band for the ester carbonyl stretch is expected in the region of 1750-1735 cm⁻¹. libretexts.orgpressbooks.pub
Ester C-O: The C-O stretching vibrations of the ester group will show strong bands in the 1300-1000 cm⁻¹ range. spectroscopyonline.comlibretexts.org
Sulfonate Group (S=O): The p-tosylate group will exhibit characteristic strong, sharp peaks for the asymmetric and symmetric stretching of the S=O bonds, typically around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
Aromatic Rings (C=C): The benzene (B151609) rings of the benzyl and tosyl groups will show C=C stretching absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pub
Alkyl C-H: The C-H stretching vibrations of the leucine side chain will be observed around 3000-2850 cm⁻¹. libretexts.org
Table 3: Expected IR Absorption Ranges for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| Amine Salt (N-H Stretch) | 3300 - 2500 (broad) | libretexts.org |
| Ester (C=O Stretch) | 1750 - 1735 | libretexts.org |
| Ester (C-O Stretch) | 1300 - 1000 | libretexts.org |
| Sulfonate (S=O Stretch) | ~1350 and ~1175 | |
| Aromatic (C=C Stretch) | 1600 - 1450 | pressbooks.pub |
| Alkane (C-H Stretch) | 3000 - 2850 | libretexts.org |
Optical Rotation and Circular Dichroism for Enantiomeric Purity and Conformational Studies
Optical rotation and circular dichroism (CD) are powerful, non-destructive chiroptical techniques indispensable for the stereochemical analysis of chiral molecules such as the enantiomers of leucine benzyl ester p-tosylate. While this compound, as a racemic mixture, is optically inactive, these methods are crucial for characterizing its individual L- and D-enantiomers. Optical rotation provides a macroscopic measure of chirality, primarily used to assess enantiomeric purity, whereas circular dichroism offers detailed insights into the molecule's three-dimensional conformation in solution.
Optical Rotation for Enantiomeric Purity Assessment
Optical rotation is the phenomenon where a chiral substance rotates the plane of linearly polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For a racemic mixture like this compound, the equal and opposite rotations of the D- and L-enantiomers cancel each other out, resulting in a net optical rotation of zero.
The primary application of polarimetry in this context is to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample that is supposed to be a single enantiomer. The specific rotation of the pure L-enantiomer, H-L-Leu-OBzl p-tosylate (CAS 1738-77-8), has been reported to be between +4.7° and +5.3° when measured at a concentration of 2 g/100mL in dimethylformamide (DMF). ruifuchemical.com Consequently, the pure D-enantiomer would exhibit a specific rotation of -4.7° to -5.3° under identical conditions. Any deviation from these values in a purified sample would indicate the presence of the other enantiomer, allowing for a calculation of enantiomeric excess.
Research into the synthesis of amino acid benzyl esters highlights the importance of verifying enantiomeric purity. unimi.it Certain synthesis conditions, such as the choice of solvent, can lead to partial or significant racemization. unimi.itresearchgate.net While chiral High-Performance Liquid Chromatography (HPLC) is often the standard for precise determination of enantiomeric excess core.ac.uk, optical rotation serves as a rapid and fundamental quality control check.
| Compound | Specific Rotation [α]D | Conditions | Source |
| H-L-Leu-OBzl p-tosylate | +4.7° to +5.3° | c=2, in Dimethylformamide (DMF) | ruifuchemical.com |
| H-D-Leu-OBzl p-tosylate | -4.7° to -5.3° (expected) | c=2, in Dimethylformamide (DMF) | |
| H-L-Val-OBzl p-tosylate | -3.7° ± 0.3° | c=3.2, in H₂O | ruifuchem.com |
Circular Dichroism for Conformational Studies
For an amino acid ester like leucine benzyl ester, the key chromophores are the amide group (in a peptide context) and the benzyl ester's aromatic ring. The CD signal arises from the chiral arrangement of these groups relative to the chiral alpha-carbon of the leucine residue. mdpi.com The conformation, which dictates the spatial orientation of the isobutyl side chain, the amino group, and the benzyl ester moiety, is influenced by factors such as solvent polarity and hydrogen bonding. rsc.orgmdpi.com
While the racemic this compound would show no CD signal, analysis of the individual enantiomers is highly informative. For instance, studies on peptides incorporating L- or D-leucine have used CD and vibrational circular dichroism (VCD) to distinguish between different types of secondary structures, such as βI and βII turns. rsc.org These conformations are characterized by specific dihedral angles, and they give rise to distinct CD spectra. The solvent environment can induce conformational changes, for example, by disrupting intramolecular hydrogen bonds and forming new hydrogen bonds with solvent molecules, which is directly observable as a change in the CD spectrum. rsc.org
Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the CD spectra for different possible conformers. rsc.org By comparing the calculated spectra with the experimental data, researchers can deduce the predominant conformation of the molecule in solution. This combined experimental and theoretical approach is a cornerstone of modern conformational analysis. rsc.orgscirp.org
| Structural Feature / Conformation | Typical CD Spectral Observation | Significance | Source |
| βI vs. βII turn (in peptides) | Different sign/magnitude of Cotton effects in the amide n→π* and π→π* transition regions. | Distinguishes between different types of turn structures stabilized by specific dihedral angles. | rsc.org |
| Solvent Polarity Change | Shift in wavelength or intensity of CD bands. | Indicates a change in molecular conformation, often related to altered hydrogen bonding patterns. | rsc.org |
| Host-Guest Complexation | Induction of or changes in the CD spectrum upon binding. | Reveals information about the chiral recognition process and the structure of the resulting complex. | mdpi.com |
Future Research Directions and Emerging Applications of H Dl Leu Obzl P Tosylate
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of amino acid benzyl (B1604629) esters, including H-DL-Leu-Obzl p-tosylate, often involves the use of hazardous solvents like benzene (B151609) or carbon tetrachloride to azeotropically remove water during the Fischer-Speier esterification. unimi.itnih.gov Growing environmental concerns necessitate a shift towards greener synthetic methodologies.
Recent research has demonstrated the successful use of cyclohexane (B81311) as a safer and more environmentally friendly azeotroping solvent for the preparation of various L- and D-amino acid benzyl ester p-tosylates. unimi.itnih.gov This one-step procedure avoids highly hazardous solvents and has been shown to produce enantiomerically pure benzyl esters in high yields. unimi.itnih.gov Another promising green alternative is the use of ethers like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (Me-THF), and tert-amyl methyl ether (TAME), which have been successfully employed for the synthesis of challenging amino acid benzyl esters. nih.gov
Furthermore, the use of concentrated aqueous solutions of sodium tosylate (NaTos) as a recyclable medium for organic reactions, including alkylations, presents a compelling green chemistry approach. acs.orgrsc.org This hydrotropic solution can enhance reaction rates and facilitate product separation, aligning with the principles of sustainable chemistry. acs.org Future research will likely focus on optimizing these greener solvent systems for the industrial-scale production of this compound and exploring catalytic methods for benzyl group deprotection that avoid heavy metals, such as using formic acid in transfer hydrogenation. rsc.orgacs.org
Table 1: Comparison of Solvents for Amino Acid Benzyl Ester Synthesis
| Solvent System | Advantages | Disadvantages | Key Research Findings |
| Benzene/Toluene (B28343) | Effective azeotropic removal of water. | Highly toxic and carcinogenic (benzene); can cause racemization at high temperatures (toluene). unimi.itnih.gov | Traditional but outdated due to safety and environmental concerns. |
| Cyclohexane | Significantly lower toxicity than benzene; avoids racemization. unimi.itnih.gov | May have lower solvency for some starting materials. | Proven effective for a range of amino acids, yielding enantiomerically pure products. unimi.itnih.gov |
| Green Ethers (CPME, Me-THF) | More polar than cyclohexane, suitable for "problematic" amino acids; derived from renewable resources (Me-THF). nih.gov | May require specific reaction conditions for optimal yield. | Enables the synthesis of previously difficult-to-prepare benzyl esters like those of methionine and tryptophan. nih.gov |
| Aqueous Sodium Tosylate | Recyclable medium; can enhance reaction rates; simplifies workup. acs.orgrsc.org | High salt concentration may affect downstream processes. | Demonstrates potential for various organic reactions, including those involving tosylates. acs.org |
Exploration of this compound in Non-Peptidic Organic Transformations
While its primary use is in constructing peptide backbones, the unique combination of functional groups in this compound makes it a potentially versatile intermediate for non-peptidic organic synthesis. Amino acids and their derivatives are increasingly recognized as valuable precursors for a wide range of biologically active molecules and natural products. chemistryviews.org
The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. masterorganicchemistry.com This reactivity can be harnessed to introduce diverse functionalities at the amino terminus, moving beyond simple peptide bond formation. For instance, the tosylate could be displaced by various nucleophiles to create novel chiral building blocks. Research into the reactivity of enol tosylates derived from α-formylglycine, a related amino acid derivative, has shown that they can undergo nucleophilic substitution with amines and thiols, suggesting that the tosylate in this compound could be similarly reactive towards a broad range of nucleophiles. uri.edu
The benzyl ester, while primarily a protecting group, can also participate in various chemical transformations. organic-chemistry.org Future work could explore the direct use of the protected amino acid in reactions such as silver-catalyzed decarboxylative coupling to form complex heterocyclic structures like oxindoles. chemistryviews.org The development of peptidomimetics, which mimic the structure and function of peptides but have improved stability and bioavailability, is another promising area. nih.gov this compound could serve as a starting point for synthesizing these complex molecules by leveraging the distinct reactivity of both the tosylate and benzyl ester groups.
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis of peptide libraries and customized peptides for therapeutic and research purposes has driven the development of automated synthesis technologies. nih.govsci-hub.se Flow chemistry, in particular, has emerged as a powerful tool for peptide synthesis, offering precise control over reaction conditions, enhanced efficiency, and the potential for full automation. scispace.comchimia.chvapourtec.com
This compound is well-suited for integration into automated solid-phase peptide synthesis (SPPS) and solution-phase synthesis platforms. nih.govrsc.org In flow-based SPPS, reagents are passed through a reactor containing the solid support, allowing for rapid and efficient coupling and deprotection cycles. chimia.chrsc.org The use of pre-activated, protected amino acids like this compound is central to these processes. The stability of the tosylate salt facilitates its use in stock solutions for automated synthesizers. nih.gov
Future research will likely focus on optimizing the use of such building blocks in high-temperature flow synthesis, which can accelerate reaction times and overcome challenges associated with difficult sequences. vapourtec.comchemrxiv.org The development of machine learning algorithms to optimize flow parameters, such as residence time and reagent concentration, will further enhance the efficiency and sustainability of peptide synthesis using these precursors. chemrxiv.org The combination of greener solvents with automated flow chemistry represents a significant step towards a more sustainable and efficient future for peptide manufacturing. chemrxiv.org
Application in Novel Bioconjugation Strategies
Bioconjugation, the covalent linking of molecules to biomolecules such as proteins and peptides, is a critical technology in drug delivery, diagnostics, and fundamental biological research. The functional groups present in this compound offer potential handles for novel bioconjugation strategies.
While the primary amine is typically used for peptide bond formation, its tosylate salt form could potentially be exploited for selective reactions. More directly, the benzyl ester could be a site for modification or a precursor to a reactive group. For example, derivatives of benzyl esters are used in various bioconjugation techniques. Although less common than other methods, the specific chemistry of the benzyl ester could be leveraged for targeted conjugation.
A more plausible direction involves the modification of the leucine (B10760876) side chain or the incorporation of the this compound unit into a larger construct that contains a bio-orthogonal reactive handle. For instance, the synthesis of peptide-drug conjugates or the attachment of imaging agents could be envisioned. Research into benzyl isothiocyanates for cysteine-specific labeling demonstrates the utility of benzyl-derived moieties in creating selective bioconjugation reagents. rsc.org Future work could explore the synthesis of novel bioconjugation agents starting from this compound, expanding the toolkit available to chemical biologists.
Utilization in the Synthesis of Advanced Materials and Supramolecular Assemblies
The self-assembly of amino acids and their derivatives into ordered nanostructures is a burgeoning field with applications in drug delivery, tissue engineering, and catalysis. nih.govd-nb.info The structural features of this compound, particularly the hydrophobic leucine and benzyl groups, make it an interesting candidate for the design of self-assembling systems.
Derivatives of leucine, such as Fmoc-leucine, have been shown to form hydrogels and other supramolecular structures through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net These materials can exhibit interesting properties, such as selective antibacterial activity. d-nb.info The co-assembly of different amino acid derivatives can lead to materials with enhanced complexity and functionality. nih.gov
Future research could investigate the self-assembly properties of this compound, either alone or in combination with other molecules. The racemic nature of the DL-leucine core could lead to unique packing arrangements and material properties compared to its enantiomerically pure counterparts. Furthermore, amino acid-based ionic liquids are being explored as precursors for chiral nanoporous carbons, a class of advanced materials with potential applications in catalysis and separation. rsc.orgacs.org By modifying this compound, it could serve as a precursor for novel functional materials and supramolecular polymers with tailored properties. nih.govrsc.org The coordination of amino acid derivatives with metal ions is another strategy to create complex, functional assemblies. nih.gov
Q & A
Basic Research Questions
Q. How is H-DL-Leu-Obzl p-tosylate synthesized, and what methods ensure its purity?
- Methodology : Synthesis typically involves coupling leucine derivatives with benzyl alcohol (Obzl) using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous conditions. The p-tosylate counterion is introduced via acid-base reactions. Purification is achieved through recrystallization or column chromatography, followed by HPLC or NMR to confirm purity (≥95%) .
- Key Considerations : Monitor reaction pH to avoid racemization, and use FT-IR to verify ester bond formation. Purity validation requires dual techniques (e.g., HPLC for retention time consistency and mass spectrometry for molecular weight confirmation) .
Q. What analytical techniques are essential for characterizing this compound’s structure?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms stereochemistry (DL-configuration).
- X-ray Crystallography : Resolves 3D molecular geometry, particularly for verifying p-tosylate anion interactions .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when using this compound in biochemical assays?
- Approach :
- Reproducibility Checks : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables.
- Cross-Validation : Compare results with orthogonal techniques (e.g., fluorescence spectroscopy vs. HPLC for enzyme kinetics).
- Control Experiments : Use analogs (e.g., H-L-Tyr-OBzl p-tosylate) to test specificity in interactions .
Q. What strategies optimize the use of this compound in peptide synthesis studies?
- Design Considerations :
- Protecting Group Compatibility : Ensure benzyl (Obzl) and p-tosylate groups are stable under coupling conditions (e.g., SPPS vs. solution-phase).
- Solvent Selection : Use DMF or DCM to enhance solubility and minimize side reactions.
Q. How does this compound’s stereochemical variability (DL-configuration) impact biological activity studies?
- Experimental Framework :
- Enantiomer Separation : Use chiral HPLC to isolate D- and L-forms for comparative bioassays.
- Activity Profiling : Test separated enantiomers in receptor-binding assays (e.g., GPCRs) to map stereospecific effects.
Q. What are best practices for documenting synthesis protocols and analytical data in publications?
- Guidelines :
- Detailed Methods : Include molar ratios, reaction times, and purification yields. Use IUPAC nomenclature consistently.
- Data Transparency : Provide raw NMR/MS spectra in supplementary materials and specify instrument parameters (e.g., NMR solvent, MS ionization mode).
Data Contradiction and Reproducibility
Q. How should researchers address variability in this compound’s solubility across experimental setups?
- Troubleshooting :
- Solvent Screening : Test aprotic solvents (DMF, DMSO) and aqueous-organic mixtures.
- pH Adjustment : Modify buffer pH to leverage p-tosylate’s sulfonate group solubility.
Q. What computational tools aid in predicting this compound’s reactivity in novel reaction pathways?
- Tools :
- Density Functional Theory (DFT) : Models transition states for ester hydrolysis or nucleophilic attacks.
- Molecular Dynamics (MD) : Simulates interactions in solvent environments (e.g., water vs. DMF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
